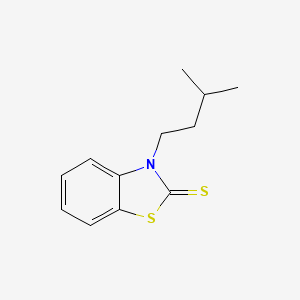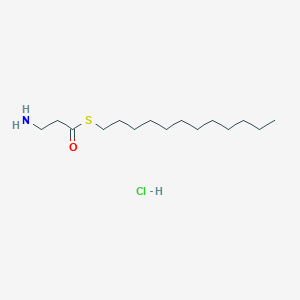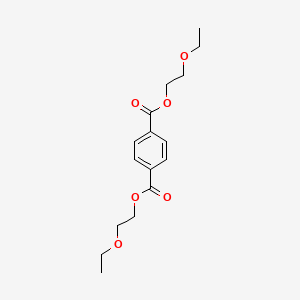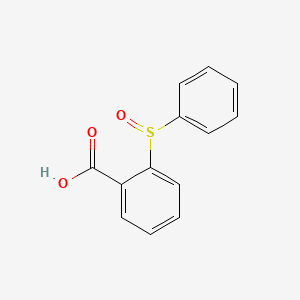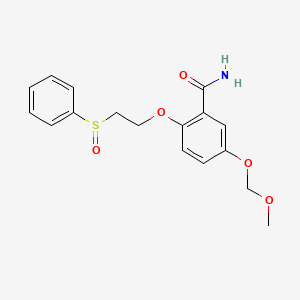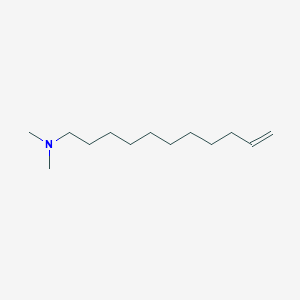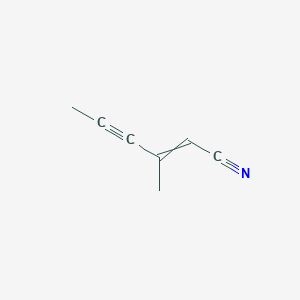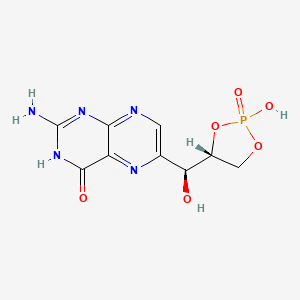
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is a chlorinated organic compound with the molecular formula C5H2Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and a dichloromethylidene group, making it a highly reactive molecule. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the chlorination of 3-butenoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid involves its reactivity with various molecular targets. The presence of multiple chlorine atoms and the dichloromethylidene group makes it highly electrophilic, allowing it to react with nucleophiles in biological systems. These reactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,4-trichloro-2-(chloromethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(bromomethylidene)but-3-enoic acid
- 3,4,4-trichloro-2-(fluoromethylidene)but-3-enoic acid
Uniqueness
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Propiedades
Número CAS |
34644-12-7 |
|---|---|
Fórmula molecular |
C5HCl5O2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3,4,4-trichloro-2-(dichloromethylidene)but-3-enoic acid |
InChI |
InChI=1S/C5HCl5O2/c6-2(4(9)10)1(3(7)8)5(11)12/h(H,11,12) |
Clave InChI |
WWEOKTLGYRFGAM-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


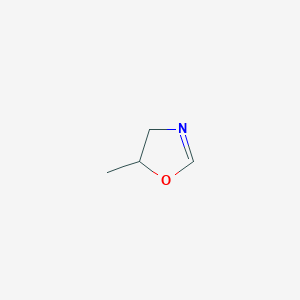
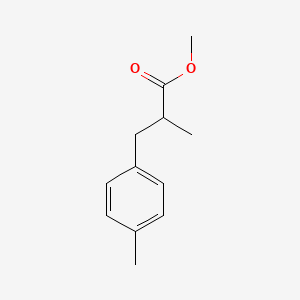
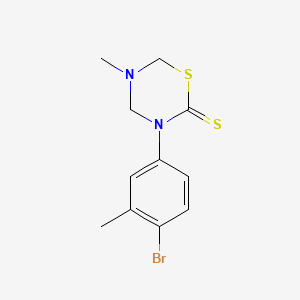
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
